molecular formula C10H17NO2S B12860601 Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate

Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate

Cat. No.: B12860601
M. Wt: 215.31 g/mol
InChI Key: PCIDOMRRZNQEJS-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate is a heterocyclic ester featuring a thiomorpholine ring substituted with a methylthio group and a but-3-enoate ester moiety. The compound’s reactivity and stability are influenced by the electron-rich sulfur atom in the thiomorpholine ring and the conjugated double bond in the ester group .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate

InChI

InChI=1S/C10H17NO2S/c1-4-9(10(12)13-3)11-5-6-14-8(2)7-11/h4,8-9H,1,5-7H2,2-3H3

InChI Key

PCIDOMRRZNQEJS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C(C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate typically involves the reaction of 2-methylthiomorpholine with but-3-enoic acid or its derivatives under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and appropriate catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate with structurally related compounds from the literature:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Method Yield Reference
This compound Thiomorpholine + but-3-enoate Methylthio, α,β-unsaturated ester ~257.4 (estimated) Not reported (inferred: PPA-mediated cyclization) N/A N/A
Ethyl 2-(1-methyl-3-(methylthio)-1H-indol-2-yl)but-3-enoate (3aa) Indole + but-3-enoate Methylthio, α,β-unsaturated ester 307.4 Pd-catalyzed coupling 83%
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5) Imidazole + carboxylate Aryl, phenyl, ester ~300–350 (varies) PPA-mediated cyclization 60–75%
Metsulfuron methyl ester Triazine + sulfonylurea + ester Triazine, sulfonylurea, methyl ester 381.4 Condensation reaction >80%

Key Observations:

  • Thiomorpholine vs. Indole/Imidazole: The thiomorpholine ring in the target compound likely enhances solubility in polar solvents compared to aromatic heterocycles like indole or imidazole, which are more lipophilic .
  • Ester Reactivity: The α,β-unsaturated ester in the target compound and compound 3aa enables conjugate addition reactions, but the electron-donating thiomorpholine group may reduce electrophilicity compared to indole-based analogs .
  • Synthesis Methods: While compound 3aa uses Pd-catalyzed coupling, the target compound’s synthesis may parallel imidazole derivatives (e.g., PPA-mediated cyclization), though exact conditions are unverified .

Crystallographic and Structural Validation

Crystallographic tools like SHELXL () are critical for resolving the 3D structures of such compounds. For instance:

  • The thiomorpholine ring’s conformation could be validated using ORTEP-3 () to visualize bond angles and torsional strain.
  • Structure validation protocols () ensure accuracy in bond lengths and angles, particularly for sulfur-containing heterocycles, which may exhibit unusual geometry due to lone pair interactions.

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